2,4-Dimethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2,4-Dimethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde” is an organic compound . It contains a boronate group and an aldehyde group attached to a benzene ring .
Molecular Structure Analysis
The molecular structure of this compound includes a benzene ring with two methoxy groups and a dioxaborolane group attached . The dioxaborolane group consists of a boron atom bonded to two oxygen atoms and two methyl groups .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, compounds with similar structures often undergo nucleophilic attack .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The exact physical and chemical properties such as melting point, boiling point, and density are not available.Scientific Research Applications
-
Synthesis of Novel Copolymers
- Field : Polymer Chemistry
- Application : This compound is used in the synthesis of novel copolymers based on benzothiadiazole and electron-rich arene units .
- Method : The exact method of application or experimental procedures was not specified in the source .
- Results : The source did not provide specific results or outcomes obtained from this application .
-
Borylation of Alkylbenzenes
- Field : Organic Chemistry
- Application : This compound is used for borylation at the benzylic C-H bond of alkylbenzenes .
- Method : The process involves the presence of a palladium catalyst to form pinacol benzyl boronate .
- Results : The source did not provide specific results or outcomes obtained from this application .
-
Coupling with Aryl Iodides
-
Synthesis of Indolo-Fused Heterocyclic Inhibitors
- Field : Medicinal Chemistry
- Application : This compound is used in the synthesis of indolo-fused heterocyclic inhibitors of the polymerase enzyme of hepatitis C .
- Method : The exact method of application or experimental procedures was not specified in the source .
- Results : The source did not provide specific results or outcomes obtained from this application .
-
Studies of Pi-Interactions and Electronic Structure
- Field : Physical Chemistry
- Application : This compound is used in studies of pi-interactions, electronic structure, and transient UV absorption of subphthalocyanine-borate-bridged ferrocene-fullerene conjugates .
- Method : The exact method of application or experimental procedures was not specified in the source .
- Results : The source did not provide specific results or outcomes obtained from this application .
-
Synthesis of Subphthalocyanine and Fused-Ring Nicotine Derivatives
- Field : Organic Chemistry
- Application : This compound is used in the synthesis of subphthalocyanine and fused-ring nicotine derivatives .
- Method : The exact method of application or experimental procedures was not specified in the source .
- Results : The source did not provide specific results or outcomes obtained from this application .
-
Synthesis of 2,3-Dimethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- Field : Organic Chemistry
- Application : This compound is used in the synthesis of 2,3-Dimethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine .
- Method : The exact method of application or experimental procedures was not specified in the source .
- Results : The source did not provide specific results or outcomes obtained from this application .
-
Synthesis of 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Field : Organic Chemistry
- Application : This compound is used in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units .
- Method : The exact method of application or experimental procedures was not specified in the source .
- Results : The source did not provide specific results or outcomes obtained from this application .
-
Synthesis of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
- Field : Organic Chemistry
- Application : This compound is used in the synthesis of indolo-fused heterocyclic inhibitors of polymerase enzyme of hepatitis C .
- Method : The exact method of application or experimental procedures was not specified in the source .
- Results : The source did not provide specific results or outcomes obtained from this application .
Future Directions
properties
IUPAC Name |
2,4-dimethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO5/c1-14(2)15(3,4)21-16(20-14)12-7-10(18-5)8-13(19-6)11(12)9-17/h7-9H,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQGHEZWNSIGSIS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2C=O)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40729066 |
Source
|
Record name | 2,4-Dimethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40729066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |
CAS RN |
1265360-45-9 |
Source
|
Record name | 2,4-Dimethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40729066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.